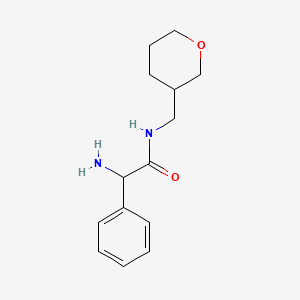![molecular formula C15H15N3O B7559373 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile, also known as MMMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile involves its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. By inhibiting these enzymes, 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile can increase the levels of neurotransmitters in the brain, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have anti-inflammatory and antioxidant effects, which may help to protect against neurodegeneration. Additionally, 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile is its high potency and selectivity for certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile may have applications in cancer therapy, due to its antiproliferative effects on cancer cells. Further studies are needed to fully understand the potential of 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile in these areas, as well as its mechanism of action and potential side effects.
Méthodes De Synthèse
2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-(chloromethyl)pyridine-4-carbonitrile with 2-(methoxymethyl)phenylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile in high purity.
Applications De Recherche Scientifique
2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several important enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[[2-(methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-11-14-5-3-2-4-13(14)10-18-15-8-12(9-16)6-7-17-15/h2-8H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOIXEUGUDLQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CNC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)


![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)



![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)

